molecular formula C11H19NS B13072858 3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine

3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine

Cat. No.: B13072858
M. Wt: 197.34 g/mol
InChI Key: AZAUIIYGGCSWSQ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine is an organic compound with the molecular formula C11H19NS It is characterized by a thiophene ring substituted with a methyl group and a butan-1-amine chain with two methyl groups at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylthiophene and 3,3-dimethylbutan-1-amine.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution with the thiophene derivative.

    Purification: The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine has various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Similar structure but with a pyridine ring instead of a thiophene ring.

    3,3-Dimethyl-1-(4-methylphenyl)butan-1-amine: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness: 3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications.

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

3,3-dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine

InChI

InChI=1S/C11H19NS/c1-8-5-6-10(13-8)9(12)7-11(2,3)4/h5-6,9H,7,12H2,1-4H3

InChI Key

AZAUIIYGGCSWSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(CC(C)(C)C)N

Origin of Product

United States

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